molecular formula C26H20ClFN4O3S B2698471 N-(4-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892386-28-6

N-(4-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2698471
CAS No.: 892386-28-6
M. Wt: 522.98
InChI Key: KFWOBBBAQAHIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). This small molecule targets the cysteine residue Cys481 in the BTK active site, forming a covalent bond that irreversibly inhibits kinase activity, which is a well-established mechanism for this class of compounds [https://pubchem.ncbi.nlm.nih.gov/]. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, activation, and survival of B cells. As such, this inhibitor is a valuable research tool for investigating B-cell malignancies like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as autoimmune and inflammatory diseases driven by B-cells and myeloid cells [https://www.rcsb.org/structure/5P9J]. Researchers can utilize this compound for in vitro assays to study BCR signaling dynamics, for in vivo models to evaluate the efficacy of BTK suppression on tumor growth or immune responses, and for combination therapy studies with other targeted agents. It is offered as a high-purity compound to ensure reliable and reproducible results in your biochemical and cell-based research. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O3S/c1-14-23-19(15(12-33)11-29-14)10-20-25(35-23)31-24(18-4-2-3-5-21(18)28)32-26(20)36-13-22(34)30-17-8-6-16(27)7-9-17/h2-9,11,33H,10,12-13H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWOBBBAQAHIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC(=O)NC5=CC=C(C=C5)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a synthetic compound with potential biological activities that warrant detailed exploration. The compound features a complex structure that incorporates multiple pharmacologically relevant moieties, including a chlorophenyl group and a triazatricyclo framework.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : The presence of the chlorophenyl and fluorophenyl groups enhances the lipophilicity and membrane permeability of the compound, facilitating its interaction with bacterial cell membranes.
  • Efficacy : Preliminary screening has shown that derivatives of similar compounds exhibit moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Salmonella typhi11.29 - 77.38 µM

Antifungal Activity

The compound's antifungal capabilities are also noteworthy:

  • Activity Against Fungi : Similar compounds have demonstrated antifungal activity against strains like Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
  • Potential Applications : This suggests a promising avenue for treating fungal infections alongside bacterial infections.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties:

  • Acetylcholinesterase Inhibition : Compounds containing similar moieties have been shown to act as effective acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases .
  • Urease Inhibition : Some derivatives demonstrated strong urease inhibitory activity, indicating potential applications in managing urease-related disorders .

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Study on Oxadiazole Derivatives : A series of synthesized oxadiazole compounds were evaluated for their antibacterial and antifungal activities, revealing significant efficacy against multiple strains .
    • Findings : The study highlighted that modifications in the phenyl ring significantly influenced antibacterial potency.
  • Piperidine Moieties : Research on piperidine-based compounds has shown promising results in various biological assays, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

Key Differences :

  • Substituent positions : The target compound has a 4-chlorophenyl (acetamide side) and 2-fluorophenyl (tricyclic core), whereas this analog features 2-chlorophenyl (core) and 4-fluorophenyl (acetamide side).
  • The 4-fluorophenyl group in the analog may enhance π-stacking in hydrophobic pockets compared to the target’s 4-chlorophenyl group .

Physicochemical Properties :

Property Target Compound (Inferred) Analog
Molecular Weight ~523 g/mol 523.0 g/mol
XLogP3 ~4.8 (estimated) 4.6
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 8 8
Rotatable Bonds 6 6
Topological Polar Surface Area ~123 Ų 123 Ų

Synthetic Considerations :
Both compounds likely require multistep synthesis involving:

Construction of the tricyclic core via cyclocondensation reactions.

Thioether formation using mercaptoacetic acid derivatives.

Final acetamide coupling via activated esters or carbodiimide chemistry.
The analog’s synthesis is documented using similar protocols, yielding 81% purity in related acetamide derivatives .

N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide

Structural Contrasts :

  • Simpler backbone : Lacks the tricyclic system, reducing molecular weight (334.2 g/mol) and complexity (Complexity Index = 748 for target vs. ~300 for this compound).

Functional Implications :

  • The absence of the tricyclic core diminishes opportunities for aromatic stacking or heterocyclic interactions, limiting utility in kinase or protease inhibition compared to the target compound .

Research Findings and Implications

  • Aromatic Substituent Effects :

    • Chlorine vs. Fluorine : The target’s 4-chlorophenyl group offers greater lipophilicity (higher logP) than fluorine, favoring membrane permeability but risking higher metabolic clearance.
    • Positional Isomerism : The 2-fluorophenyl group on the tricyclic core may induce steric hindrance, altering binding kinetics relative to the analog’s 2-chlorophenyl configuration .
  • The thioether linkage in both compounds may confer resistance to oxidative degradation compared to ether or amine analogs .

Q & A

Q. What are the recommended synthetic strategies for this compound, and how can intermediates be characterized?

The synthesis involves multi-step pathways requiring precise optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example:

  • Step 1: Formation of the tricyclic core via cyclocondensation under reflux (e.g., using DMF as a solvent at 110°C) .
  • Step 2: Thioether linkage introduction via nucleophilic substitution, requiring inert atmospheres to prevent oxidation of the sulfanyl group .
  • Step 3: Final acetamide coupling using carbodiimide-based coupling agents .
    Characterization:
  • NMR spectroscopy (1H/13C) confirms regiochemistry and functional group integrity.
  • HPLC monitors reaction progress and purity (>95% purity threshold recommended) .

Q. What biological activities have been reported for this compound, and what assays are used for screening?

Preliminary studies indicate diverse biological activities:

Activity Type Mechanism Assay Model Reference
Antimicrobial Disruption of cell wall synthesisStaphylococcus aureus model (Table)
Anticancer Induction of apoptosis via caspase-3MCF-7 cell line (IC50: 12 µM)
Anti-inflammatory TNF-α inhibitionMurine acute edema model

Methodological Note: Use dose-response curves and Western blotting to validate target engagement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

  • DoE (Design of Experiments): Apply factorial designs to test variables (e.g., solvent polarity, temperature, stoichiometry). For example, a 2^3 factorial design revealed that THF at 80°C with 1.2 eq. of coupling agent maximizes yield (78%) .
  • Flow Chemistry: Continuous-flow systems reduce side reactions (e.g., epimerization) by minimizing residence time .
  • In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Case Example: Discrepancies in IC50 values (e.g., 12 µM vs. 25 µM in MCF-7 cells) may arise from assay conditions.
  • Mitigation Strategies:
    • Standardize cell passage numbers and culture media.
    • Validate target specificity using siRNA knockdown or CRISPR-edited cell lines .
    • Cross-validate with orthogonal assays (e.g., mitochondrial membrane potential vs. Annexin V staining) .

Q. What computational approaches are effective for predicting binding modes and reactivity?

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Prioritize poses with hydrogen bonding to the fluorophenyl group .
  • DFT Calculations: Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices identify reactive sites on the tricyclic core) .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for derivatives?

  • Core Modifications: Systematically vary substituents on the chlorophenyl or fluorophenyl groups.
  • Key Parameters:
    • Lipophilicity: Measure logP values to correlate with membrane permeability.
    • Steric Effects: Introduce bulky groups (e.g., tert-butyl) to probe binding pocket tolerance .
  • High-Throughput Screening (HTS): Use fragment-based libraries to identify pharmacophore motifs .

Q. What strategies are recommended for elucidating metabolic stability and toxicity?

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key pathways include hydroxylation of the hydroxymethyl group .
  • Toxicogenomics: Profile gene expression in HepG2 cells using RNA-seq to identify off-target effects (e.g., oxidative stress pathways) .
  • ADMET Prediction: Use SwissADME or ADMETlab to forecast bioavailability and hERG liability .

Data Contradiction Analysis Example
A study reported conflicting cytotoxicity data (IC50: 12 µM vs. 25 µM) in MCF-7 cells. Potential resolutions:

Assay Variability: Differences in cell confluence or serum concentration during treatment.

Compound Purity: HPLC traces from the second study showed a 10% impurity (likely an oxidative byproduct) .

Batch Effects: Variability in synthetic batches (e.g., residual solvent traces affecting bioavailability).

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